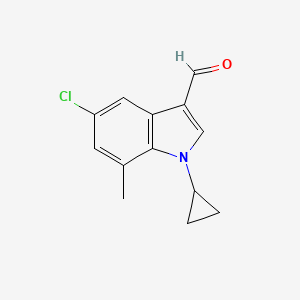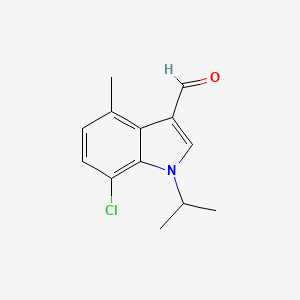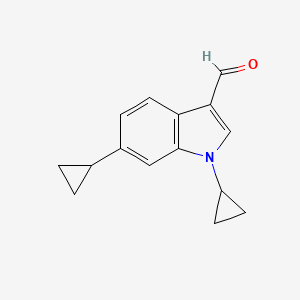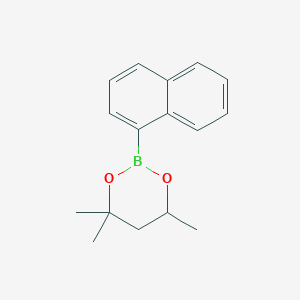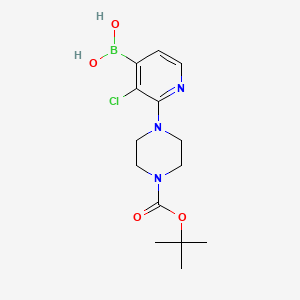
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid
Overview
Description
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid group, a piperazine ring protected by a tert-butoxycarbonyl group, and a chloropyridine moiety. The combination of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting a suitable diamine with a protecting group such as tert-butoxycarbonyl chloride.
Chloropyridine Introduction: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chlorinating agent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs for neutron capture therapy.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it can act as a boron carrier, facilitating the delivery of boron to target cells for neutron capture therapy. The boronic acid group can interact with biological molecules, forming reversible covalent bonds with diols and other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacol Boronic Esters: Boronic acid derivatives with pinacol protecting groups, used in organic synthesis.
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic Acid: A related compound with a butanoic acid moiety instead of a chloropyridine group.
Uniqueness
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid is unique due to the combination of its functional groups, which provide versatility in chemical reactions and applications. The presence of the chloropyridine moiety allows for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
[3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClN3O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)12-11(16)10(15(21)22)4-5-17-12/h4-5,21-22H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWQGMQFHJIAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119693 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-46-6 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)
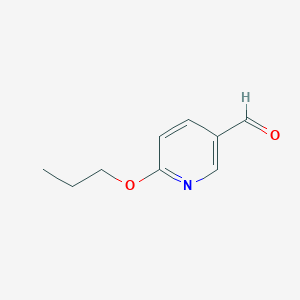

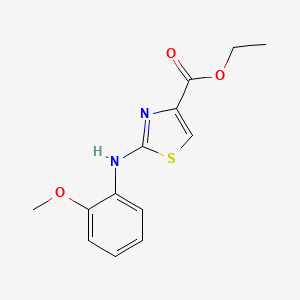
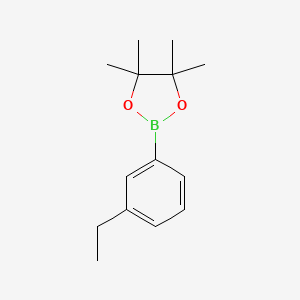
![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
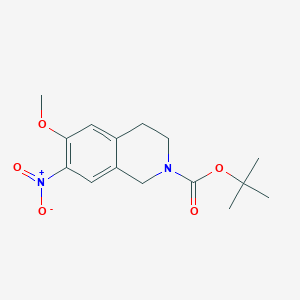
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
